N-Acetyltryptamin

Übersicht

Beschreibung

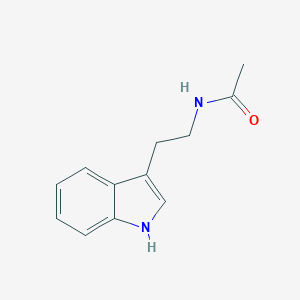

N-Acetyltryptamine is an organic compound with the molecular formula C₁₂H₁₄N₂O. It is a partial agonist for melatonin receptors and is produced by certain species of Streptomyces and Fusarium . This compound is structurally related to melatonin and serotonin, playing a role in regulating circadian rhythms and other physiological processes.

Wissenschaftliche Forschungsanwendungen

N-Acetyltryptamin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Vorläufer bei der Synthese anderer Indol-Derivate verwendet.

Biologie: Untersucht wegen seiner Rolle bei der Regulierung des zirkadianen Rhythmus und seiner Interaktion mit Melatonin-Rezeptoren.

Medizin: Untersucht wegen seiner möglichen therapeutischen Wirkungen bei Schlafstörungen und anderen Erkrankungen im Zusammenhang mit Störungen des zirkadianen Rhythmus.

Industrie: Verwendet bei der Herstellung von Melatonin-Analoga und anderen verwandten Verbindungen

5. Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch partielle Agonisierung an Melatonin-Rezeptoren (MT1 und MT2) aus. Es bindet an diese Rezeptoren, moduliert ihre Aktivität und beeinflusst den zirkadianen Rhythmus. Die Verbindung interagiert auch mit Serotonin-N-Acetyltransferase und spielt eine Rolle bei der Biosynthese von Melatonin .

Ähnliche Verbindungen:

Melatonin (N-Acetyl-5-Methoxytryptamin): Ein Hormon, das an der Schlafregulation beteiligt ist.

Serotonin (5-Hydroxytryptamin): Ein Neurotransmitter, der die Stimmung und andere Funktionen reguliert.

N-Acetylserotonin: Ein Zwischenprodukt bei der Biosynthese von Melatonin.

Vergleich: this compound ist einzigartig in seiner partiellen Agonisierung an Melatonin-Rezeptoren, während Melatonin ein vollständiger Agonist ist. Serotonin wirkt hauptsächlich als Neurotransmitter, während N-Acetylserotonin als biosynthetisches Zwischenprodukt dient .

Wirkmechanismus

Target of Action

N-Acetyltryptamine is a partial agonist for the melatonin receptors . Melatonin receptors are G protein-coupled receptors that are abundantly present in various regions of the brain . They play crucial roles in the functions of the central nervous system . N-Acetyltryptamine may also interact with the AKT1 signaling pathway .

Mode of Action

It’s also suggested that N-Acetyltryptamine may inhibit the proliferation of certain cells by inhibiting the AKT1 signaling pathway .

Biochemical Pathways

The biosynthesis of N-Acetyltryptamine involves several steps. Tryptophan is first converted into tryptamine, which is then catalyzed into N-acetyltryptamine . This process involves several enzymes, including tryptophan decarboxylase (TDC) and serotonin N-acetyltransferase (SNAT) .

Pharmacokinetics

It’s known that melatonin, a related compound, can easily penetrate the blood-brain barrier due to its hydrophobic nature

Result of Action

Given its role as a partial agonist for melatonin receptors, it’s likely that it influences sleep, anxiety, pain, and circadian rhythm . Its potential interaction with the AKT1 signaling pathway suggests it may also have effects on cell proliferation .

Action Environment

The action, efficacy, and stability of N-Acetyltryptamine may be influenced by various environmental factors. For instance, the production of related compounds like melatonin is known to be influenced by light and dark cycles . .

Biochemische Analyse

Biochemical Properties

N-Acetyltryptamine is involved in several biochemical reactions, primarily through its interaction with melatonin receptors. It acts as a partial agonist for these receptors, influencing various physiological processes . The compound interacts with enzymes such as serotonin N-acetyltransferase, which catalyzes the acetylation of serotonin to produce N-Acetyltryptamine . Additionally, it interacts with proteins and other biomolecules involved in the melatonin biosynthesis pathway, affecting the overall production and regulation of melatonin .

Cellular Effects

N-Acetyltryptamine has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the circadian rhythm by interacting with melatonin receptors in the retina and pineal gland . This interaction leads to changes in gene expression and cellular metabolism, ultimately impacting the sleep-wake cycle and other physiological processes .

Molecular Mechanism

The molecular mechanism of N-Acetyltryptamine involves its binding interactions with melatonin receptors. As a partial agonist, it binds to these receptors and modulates their activity, leading to changes in downstream signaling pathways . This modulation can result in the inhibition or activation of various enzymes and changes in gene expression, affecting numerous physiological processes . Additionally, N-Acetyltryptamine’s interaction with serotonin N-acetyltransferase plays a crucial role in its synthesis and regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Acetyltryptamine have been observed to change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For example, the compound exhibits a daily rhythm in plasma levels, with higher concentrations observed during the night . This temporal variation can impact its physiological effects, including its role in regulating the circadian rhythm .

Dosage Effects in Animal Models

The effects of N-Acetyltryptamine vary with different dosages in animal models. Studies have shown that low doses can have beneficial effects on physiological processes, while high doses may lead to toxic or adverse effects . For instance, in rodent models, varying dosages of N-Acetyltryptamine have been used to study its impact on sleep patterns and other physiological functions . Threshold effects and potential toxicity at high doses have been observed, highlighting the importance of dosage regulation in experimental settings .

Metabolic Pathways

N-Acetyltryptamine is involved in the melatonin biosynthesis pathway, which includes several enzymatic steps. The metabolic pathway starts with tryptophan, which is converted to serotonin and then acetylated by serotonin N-acetyltransferase to produce N-Acetyltryptamine . This compound can further be converted to melatonin through the action of N-acetylserotonin O-methyltransferase . The involvement of these enzymes and cofactors in the metabolic pathway highlights the compound’s role in regulating melatonin levels and associated physiological processes .

Transport and Distribution

N-Acetyltryptamine is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier and is distributed throughout the body, including the brain . The compound interacts with transporters and binding proteins that facilitate its movement within cells and tissues . This distribution is crucial for its physiological effects, as it allows N-Acetyltryptamine to reach target sites and exert its actions .

Subcellular Localization

The subcellular localization of N-Acetyltryptamine is essential for its activity and function. Research has shown that it is localized in specific compartments, such as the pineal gland and retina, where it interacts with melatonin receptors . Additionally, the compound’s localization within cells can be influenced by targeting signals and post-translational modifications, directing it to specific organelles and compartments . This localization is critical for its role in regulating circadian rhythms and other physiological processes .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: N-Acetyltryptamin kann durch die Acetylierung von Tryptamin synthetisiert werden. Ein übliches Verfahren beinhaltet die Reaktion von Tryptamin mit Essigsäureanhydrid in Gegenwart eines Lösungsmittels wie absolutem Ethanol . Die Reaktion erfolgt typischerweise unter milden Bedingungen und liefert this compound als Hauptprodukt.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfolgt oft durch Fermentationsprozesse unter Verwendung von Streptomyces-Arten. Diese Mikroorganismen produzieren die Verbindung auf natürliche Weise, die dann aus der Fermentationsbrühe extrahiert und gereinigt werden kann .

Analyse Chemischer Reaktionen

Reaktionstypen: N-Acetyltryptamin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann zu entsprechenden Indol-Derivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können es wieder zu Tryptamin umwandeln.

Substitution: Es kann an Substitutionsreaktionen teilnehmen, insbesondere am Indolring.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid verwendet.

Substitution: Halogenierungsmittel und andere Elektrophile können für Substitutionsreaktionen verwendet werden.

Hauptprodukte:

Oxidation: Indol-Derivate.

Reduktion: Tryptamin.

Substitution: Verschiedene substituierte Indol-Verbindungen.

Vergleich Mit ähnlichen Verbindungen

Melatonin (N-Acetyl-5-methoxytryptamine): A hormone involved in sleep regulation.

Serotonin (5-Hydroxytryptamine): A neurotransmitter that regulates mood and other functions.

N-Acetylserotonin: An intermediate in the biosynthesis of melatonin.

Comparison: N-Acetyltryptamine is unique in its partial agonism at melatonin receptors, whereas melatonin is a full agonist. Serotonin primarily acts as a neurotransmitter, while N-Acetylserotonin serves as a biosynthetic intermediate .

Biologische Aktivität

N-Acetyltryptamine (NAT) is a derivative of tryptamine and is recognized as a precursor to melatonin, the primary hormone secreted by the pineal gland. While melatonin has been extensively studied for its role in regulating circadian rhythms, NAT has received comparatively less attention despite its potential physiological significance. This article delves into the biological activity of N-Acetyltryptamine, highlighting its physiological presence, pharmacological properties, and implications for health.

Physiological Presence and Daily Rhythm

Recent studies have established that N-Acetyltryptamine is physiologically present in the plasma of various mammals, including humans. A notable study utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect NAT in plasma samples collected over a 24-hour period from rats, rhesus macaques, and humans. The findings revealed subnanomolar concentrations of NAT, with significant variations observed throughout the day:

| Species | Daytime Concentration (nM) | Nocturnal Increase (Fold Change) |

|---|---|---|

| Rat | 0.29 ± 0.05 | 2-15 times |

| Rhesus Macaque | 0.54 ± 0.24 | 2-15 times |

| Human | 0.03 ± 0.01 | Not specified |

The nocturnal increase in plasma NAT levels suggests a role in circadian biology, similar to melatonin, indicating that NAT may function as a chronobiological signal .

Pharmacological Properties

N-Acetyltryptamine exhibits mixed agonistic and antagonistic properties at melatonin receptors (MT1 and MT2). While its affinity for these receptors is lower than that of melatonin, its unique pharmacological profile may contribute to various biological effects:

- Melatonin Receptor Interaction : NAT's role as a mixed agonist/antagonist at melatonin receptors allows it to modulate circadian rhythms and sleep patterns.

- Neuroprotective Effects : Some studies have indicated that NAT may possess neuroprotective properties, potentially contributing to its physiological roles in the nervous system .

Case Studies and Clinical Implications

Despite limited direct clinical studies on N-Acetyltryptamine itself, insights can be drawn from research on melatonin due to their structural similarities and overlapping functions. For instance, melatonin has been studied extensively for its therapeutic potential in sleep disorders and neurodegenerative diseases:

- Neurodegenerative Diseases : Melatonin has shown promise in alleviating symptoms associated with Alzheimer's disease and multiple sclerosis. While specific studies on NAT are scarce, its neuroprotective potential could be extrapolated from melatonin research .

- Overdose Cases : There have been documented cases of melatonin overdose highlighting the need for caution with high doses. Understanding NAT's pharmacodynamics may provide insights into safer usage profiles for similar compounds .

Eigenschaften

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-9(15)13-7-6-10-8-14-12-5-3-2-4-11(10)12/h2-5,8,14H,6-7H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVUGEQAEQJTCIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30144042 | |

| Record name | N-Acetyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30144042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016-47-3 | |

| Record name | N-Acetyltryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1016-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyltryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001016473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30144042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.